Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate
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Overview
Description
Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate is an organic compound with the molecular formula C10H7F3O3. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate typically involves the esterification of 2-oxo-2-(4-trifluoromethylphenyl)acetic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(4-trifluoromethylphenyl)acetic acid.
Reduction: Formation of Methyl 2-hydroxy-2-(4-trifluoromethylphenyl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The keto group can form hydrogen bonds with active site residues, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2-(4-chlorophenyl)acetate
- Methyl 2-oxo-2-(4-bromophenyl)acetate
- Methyl 2-oxo-2-(4-methylphenyl)acetate
Uniqueness
Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and electron-withdrawing capacity, making it more reactive in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
methyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFJJXLMLXDIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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